3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid
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Overview
Description
3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O3 It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid typically involves the reaction of 3-(trifluoromethyl)benzoic acid with cyclopropanol under specific conditions. One common method is the esterification of 3-(trifluoromethyl)benzoic acid with cyclopropanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted benzoic acids.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the cyclopropoxy group.
3-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a cyclopropoxy group.
2-(Trifluoromethyl)benzoic acid: The trifluoromethyl group is positioned differently on the benzoic acid core.
Uniqueness
3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C11H9F3O3 |
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Molecular Weight |
246.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)2-1-3-8(9)17-6-4-5-6/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
FHAWLNOOJQEEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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